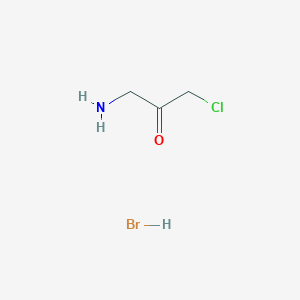![molecular formula C60H78N6O14P2 B1512635 (R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid CAS No. 549-60-0](/img/structure/B1512635.png)
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キニーネリン酸塩は、キナノキ樹皮から抽出されるアルカロイドです。これは、かつては抗マラリア薬として重要な役割を果たしており、トニックウォーターにも利用されている苦味で知られています。この化合物の分子式は
C20H24N2O2⋅H3PO4
であり、様々な医薬品および工業用途で使用されています .2. 製法
合成経路と反応条件: キニーネリン酸塩は、通常、キナノキ樹皮から抽出されるキニーネから合成されます。抽出には、次のいくつかのステップが含まれます。
抽出: 樹皮を粉砕し、酸性溶液で処理してアルカロイドを抽出します。
精製: 粗抽出物を、溶媒抽出および結晶化技術を用いて精製します。
リン酸化: キニーネは、次にリン酸と反応させて、温度とpHを制御された条件下でキニーネリン酸塩を生成します。
工業生産方法: キニーネリン酸塩の工業生産は、大規模な抽出および精製プロセスを伴います。樹皮は大型反応器で処理され、抽出は最大収量を得るように最適化されています。 精製されたキニーネは、次にリン酸を用いて連続プロセスでキニーネリン酸塩に変換され、一貫性と品質が確保されます .
反応の種類:
酸化: キニーネリン酸塩は酸化反応を起こし、様々な酸化誘導体を生成します。
還元: 還元反応は、キニーネリン酸塩をジヒドロキニーネ誘導体に変換できます。
置換: キニーネリン酸塩は置換反応に関与し、キニーネ分子の官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物:
酸化生成物: キニーネN-オキシド、キニーネメチド。
還元生成物: ジヒドロキニーネリン酸塩。
置換生成物: 官能基が修飾された様々なキニーネ誘導体.
4. 科学研究における用途
キニーネリン酸塩は、科学研究において幅広い用途があります。
化学: 不斉合成においてキラル触媒として使用されます。
生物学: 細胞プロセスやイオンチャネルへの影響が研究されています。
医学: 主に抗マラリア薬として使用されますが、バベシア症や夜間脚のけいれんなどの他の疾患の治療における可能性についても調査されています。
産業: トニックウォーターや他の飲料の苦味をつけるために使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Quinine phosphate is typically synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction involves several steps, including:
Extraction: The bark is ground and treated with an acidic solution to extract the alkaloids.
Purification: The crude extract is purified using solvent extraction and crystallization techniques.
Phosphorylation: Quinine is then reacted with phosphoric acid to form quinine phosphate under controlled conditions of temperature and pH.
Industrial Production Methods: Industrial production of quinine phosphate involves large-scale extraction and purification processes. The bark is processed in large reactors, and the extraction is optimized for maximum yield. The purified quinine is then converted to quinine phosphate using phosphoric acid in a continuous process to ensure consistency and quality .
Types of Reactions:
Oxidation: Quinine phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert quinine phosphate to dihydroquinine derivatives.
Substitution: Quinine phosphate can participate in substitution reactions, where functional groups on the quinine molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinine N-oxide, quinine methide.
Reduction Products: Dihydroquinine phosphate.
Substitution Products: Various quinine derivatives with modified functional groups.
科学的研究の応用
Quinine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and ion channels.
Medicine: Primarily used as an antimalarial agent, but also investigated for its potential in treating other diseases such as babesiosis and nocturnal leg cramps.
Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.
作用機序
キニーネリン酸塩の抗マラリア作用は、マラリア原虫の生存に不可欠な酵素であるヘムポリメラーゼの阻害によるものであると考えられています。ヘムの解毒を阻害することで、キニーネリン酸塩は原虫内で有毒なヘムの蓄積を引き起こし、原虫の死滅につながります。さらに、キニーネリン酸塩はイオンチャネルや細胞膜に影響を与え、筋肉弛緩作用に寄与しています。
類似化合物:
クロロキン: 作用機序は類似しているが化学構造が異なる別の抗マラリア薬。
ヒドロキシクロロキン: 追加の水酸基を持つクロロキンの誘導体で、同様の目的で使用されます。
メフロキン: 構造的に異なる抗マラリア薬で、同様の治療目的で使用されます。
キニーネリン酸塩の独自性: キニーネリン酸塩は、キナノキ樹木からの天然由来であることと、マラリアの最初の効果的な治療薬の一つとしての歴史的な重要性から、独自性を持っています。その独特の苦味も、他の抗マラリア化合物とは異なります。
類似化合物との比較
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for similar purposes.
Mefloquine: A structurally different antimalarial with a similar therapeutic use.
Uniqueness of Quinine Phosphate: Quinine phosphate is unique due to its natural origin from the cinchona tree and its historical significance as one of the first effective treatments for malaria. Its distinct bitter taste also sets it apart from other antimalarial compounds.
特性
CAS番号 |
549-60-0 |
|---|---|
分子式 |
C60H78N6O14P2 |
分子量 |
1169.2 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid |
InChI |
InChI=1S/3C20H24N2O2.2H3O4P/c3*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4/h3*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H3,1,2,3,4)/t3*13-,14-,19-,20+;;/m000../s1 |
InChIキー |
JGWCVXDJEMKYEA-INGJVHGESA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP(=O)(O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


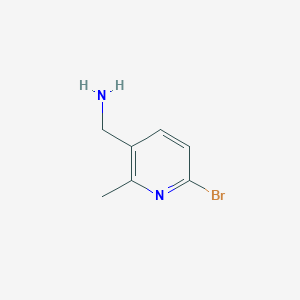

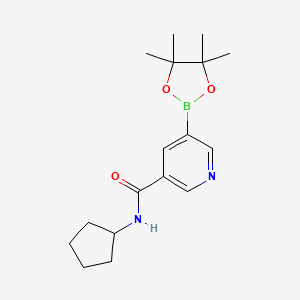

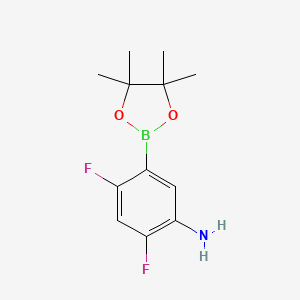
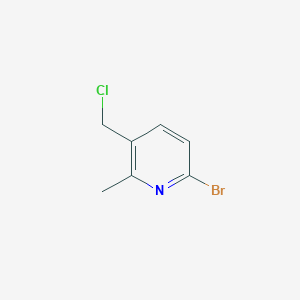

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)
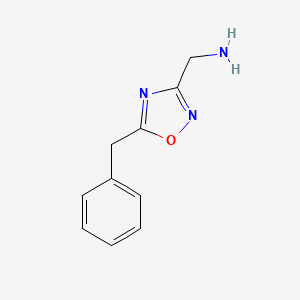
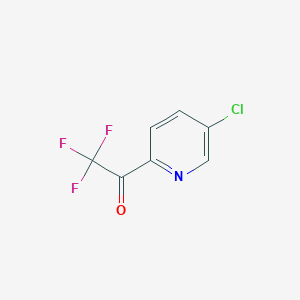
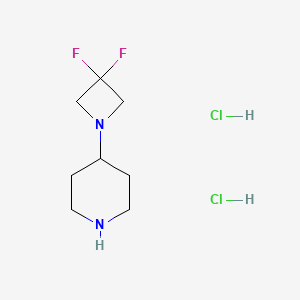

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)
